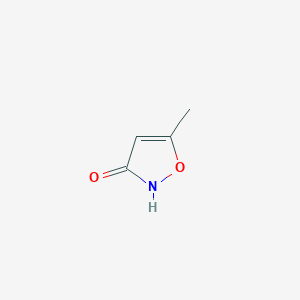

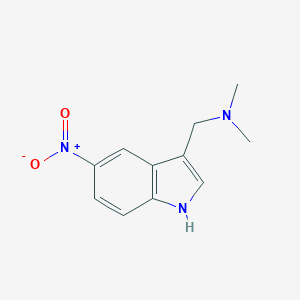

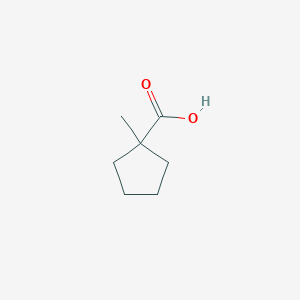

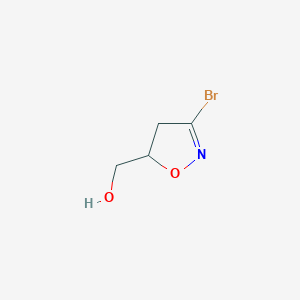

![molecular formula C7H4F3N3 B017171 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine CAS No. 109114-00-3](/img/structure/B17171.png)

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine

Vue d'ensemble

Description

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines . It is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of 2-substituted aryl (or alkyl)imidazo[1,2-b]pyridazine involves a Suzuki coupling reaction with substituted phenyl boronic acid in the presence of bis(triphenylphosphine)palladium(ii) . This reaction is part of a convenient, novel two-step one-pot reaction of heterocyclic amines and N,N-dimethylformamide dimethyl acetate with active electrophiles .Molecular Structure Analysis

The high-resolution crystal structure of a PIM1 inhibitor complex revealed that imidazo[1,2-b]pyridazines interact with the NH2-terminal lobe helix αC rather than with the kinase hinge region . This interaction is surprising and explains the enhanced selectivity of these compounds with respect to conventional type I kinase inhibitors .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds, can be directly functionalized, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Applications De Recherche Scientifique

Imidazo[1,2-b]pyridazines can be used to synthesize new azaheterocycles and tetrazolo-(5,1-f)pyridazines, which are valuable in organic synthesis (Stanovnik & Tiŝler, 1967).

These compounds show high binding affinity to β-amyloid plaques, suggesting potential in developing novel positron emission tomography radiotracers for imaging Alzheimer's disease plaques (Zeng et al., 2010).

Substituted imidazo[1.2-b]pyridazines are useful intermediates for further transformations in organic synthesis (Stanovnik & Tiŝler, 1967).

They have potential as macrofilaricidal agents against jird infections, although they show no significant activity against human cytomegalovirus or filarial infections (Mourad et al., 1993).

Imidazo[1,2-b]pyridazine derivatives with a benzamide unit show promise as potent VEGFR2 kinase inhibitors, offering a potential cancer treatment strategy (Miyamoto et al., 2012).

The imidazo[1,2-b]pyridazine scaffold has been a privileged framework in medicinal chemistry since 1966, yielding various bioactive molecules for potential therapeutic applications (Garrido et al., 2021).

These derivatives show high kinase selectivity and cell-free IKKbeta inhibitory activity, indicating potential applications in treating IKKbeta-related diseases (Shimizu et al., 2010).

They also exhibit anti-inflammatory activity in arthritis models, suggesting potential for clinical development (Shimizu et al., 2011).

Safety And Hazards

The safety data sheet for a similar compound, 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to be used only in a well-ventilated place and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Orientations Futures

Imidazo[1,2-b]pyridazines have shown promise in various therapeutic areas. They have been recognized as potential inhibitors of IL-17A for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . They have also shown significant activity against multidrug-resistant tuberculosis . These findings suggest that imidazo[1,2-b]pyridazines, including 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine, could be further developed for various therapeutic applications.

Propriétés

IUPAC Name |

2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)5-4-13-6(12-5)2-1-3-11-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPIBNBPWOSLKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2N=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618177 | |

| Record name | 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)imidazo[1,2-b]pyridazine | |

CAS RN |

109114-00-3 | |

| Record name | 2-(Trifluoromethyl)imidazo[1,2-b]pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.